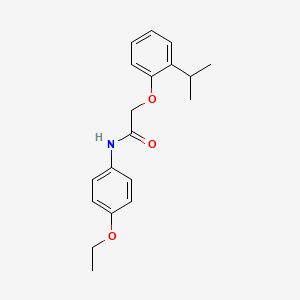

![molecular formula C22H27N3O3 B5550180 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- New derivatives of acetamide, including structures similar to the queried compound, have been synthesized through various chemical reactions. For example, Khalid et al. (2014) synthesized a series of N-substituted derivatives by pairing benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles (Khalid et al., 2014).

Molecular Structure Analysis

- Olszewska et al. (2011) characterized N-derivatives of phenoxyacetamide, similar to the compound , using X-ray powder diffraction, which provides insights into the molecular structures of potential pesticides (Olszewska et al., 2011).

Chemical Reactions and Properties

- Nikonov et al. (2016) synthesized derivatives via reactions involving N-(2-hydroxyphenyl)acetamide, providing insight into the chemical reactions and intermediate products that can be relevant to the compound (Nikonov et al., 2016).

Physical Properties Analysis

- The physical properties of related compounds can be inferred from the work of Matulenko et al. (2004), who identified physical properties like potency and stability in diaryl piperazine acetamides (Matulenko et al., 2004).

Applications De Recherche Scientifique

New Powder Diffraction Data of Potential Pesticides

N-derivatives of related compounds have been characterized by X-ray powder diffraction, indicating potential applications as pesticides. These compounds, including various N-derivatives, have been extensively studied for their physical properties, which could be relevant for the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Synthesis Processes

A practical process for synthesizing related compounds from piperazine indicates the potential for scalable production. This could be relevant for the development of pharmaceuticals or other chemical applications, showcasing a method to achieve high yields of related compounds (Guillaume et al., 2003).

Biological Screening and Fingerprint Applications

Compounds with similar structures have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. This indicates a broad spectrum of potential biological applications, including the development of new treatments for infections and infestations (Khan et al., 2019).

PET Ligand for Central NK1 Receptors

The synthesis and evaluation of related compounds as potential positron emission tomography (PET) ligands for investigating central neurokinin(1) (NK1) receptors suggest applications in neurological research and potentially in the diagnosis of neurological conditions (Van der Mey et al., 2005).

Marine Actinobacterium Metabolites

Compounds structurally related to N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide have been isolated from marine actinobacteria, highlighting the potential for discovering new bioactive metabolites with pharmaceutical applications (Sobolevskaya et al., 2007).

Multi-target Therapeutic Approach to Neuroprotection

Research into related compounds suggests a multi-target therapeutic approach for neuroprotection, potentially offering new avenues for Alzheimer's disease treatment. These findings underscore the relevance of such chemical entities in developing treatments for neurodegenerative diseases (Lecanu et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-16-8-9-19(14-17(16)2)28-15-22(27)23-20-6-4-5-7-21(20)25-12-10-24(11-13-25)18(3)26/h4-9,14H,10-13,15H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPICLQNVTATWHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)

![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5550110.png)

![N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5550128.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)